molecular formula C9H12INO B8277086 2-Ethoxy-4-iodo-3,5-dimethylpyridine

2-Ethoxy-4-iodo-3,5-dimethylpyridine

Cat. No. B8277086
M. Wt: 277.10 g/mol
InChI Key: AAHNQMFLEQVCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-iodo-3,5-dimethylpyridine is a useful research compound. Its molecular formula is C9H12INO and its molecular weight is 277.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-4-iodo-3,5-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-iodo-3,5-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethoxy-4-iodo-3,5-dimethylpyridine

Molecular Formula

C9H12INO

Molecular Weight

277.10 g/mol

IUPAC Name

2-ethoxy-4-iodo-3,5-dimethylpyridine

InChI

InChI=1S/C9H12INO/c1-4-12-9-7(3)8(10)6(2)5-11-9/h5H,4H2,1-3H3

InChI Key

AAHNQMFLEQVCDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1C)I)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 20% solution of sodium ethoxide in ethanol (123 mL) was added to a solution of 2-fluoro-4-iodo-3,5-dimethylpyridine obtained in Preparation Example 29(2) (400 mg) in THF (5 mL), and the mixed solution was stirred at room temperature overnight. The reaction mixture was cooled at 0° C., and MTBE (20 mL) and water (20 mL) were then added. The organic layer was separated. The organic layer was washed with brine. The combined aqueous layers were extracted with MTBE. The combined organic layers were dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give the title compound (423.8 mg).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
123 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.